

# detailed synthesis protocol for 5-Bromo-3-methylpyridin-2-ol

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## Compound of Interest

Compound Name: 5-Bromo-3-methylpyridin-2-ol

Cat. No.: B1267132

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## Application Note: Synthesis of 5-Bromo-3-methylpyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

## Abstract

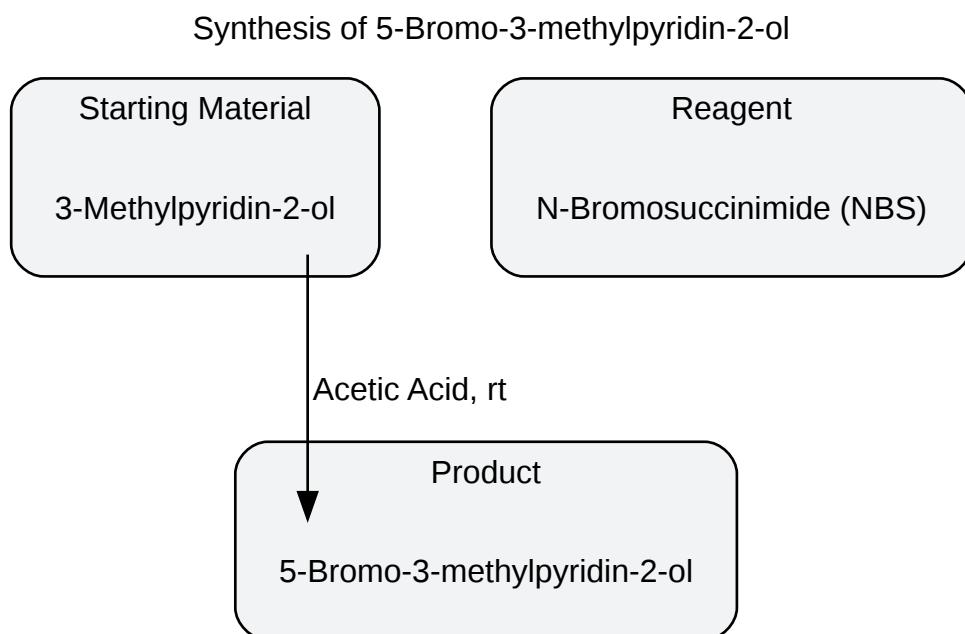
This document outlines a detailed protocol for the synthesis of **5-Bromo-3-methylpyridin-2-ol**, a valuable intermediate in the development of novel pharmaceutical compounds. The described method involves the regioselective bromination of the commercially available starting material, 3-methylpyridin-2-ol. This protocol is designed to be a reliable and reproducible method for obtaining the target compound in good yield and purity.

## Introduction

Pyridin-2-ol derivatives are a significant class of heterocyclic compounds widely utilized as building blocks in medicinal chemistry and materials science. The introduction of a bromine atom at the 5-position of the 3-methylpyridin-2-ol scaffold provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of a diverse range of more complex molecules. This protocol details the synthesis of **5-Bromo-3-methylpyridin-2-ol** via electrophilic bromination of 3-methylpyridin-2-ol.

## Reaction Scheme

The synthesis proceeds via the direct bromination of 3-methylpyridin-2-ol. The electron-donating hydroxyl and methyl groups activate the pyridine ring towards electrophilic substitution, directing the incoming bromine atom to the C-5 position.



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Caption: Reaction scheme for the synthesis of **5-Bromo-3-methylpyridin-2-ol**.

## Experimental Protocol

Materials:

- 3-Methylpyridin-2-ol
- N-Bromosuccinimide (NBS)
- Glacial Acetic Acid
- Sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ )
- Saturated sodium bicarbonate solution ( $\text{NaHCO}_3$ )
- Brine (saturated  $\text{NaCl}$  solution)

- Anhydrous magnesium sulfate ( $MgSO_4$ ) or sodium sulfate ( $Na_2SO_4$ )
- Ethyl acetate
- Hexanes

**Equipment:**

- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Apparatus for filtration (e.g., Büchner funnel and flask)
- Standard laboratory glassware

**Procedure:**

- Reaction Setup: In a round-bottom flask, dissolve 3-methylpyridin-2-ol (1.0 eq) in glacial acetic acid (approximately 10 mL per gram of starting material). Stir the solution at room temperature until the starting material is fully dissolved.
- Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15-20 minutes. The reaction is mildly exothermic. Maintain the temperature between 20-25°C using a water bath if necessary.
- Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1). The reaction is typically complete within 2-4 hours.
- Quenching: Once the reaction is complete, pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate (10% w/v) to quench any unreacted

bromine.

- Work-up: Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
- Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
- Washing: Combine the organic layers and wash with water (1 x 50 mL) and then with brine (1 x 50 mL).
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure **5-Bromo-3-methylpyridin-2-ol**.

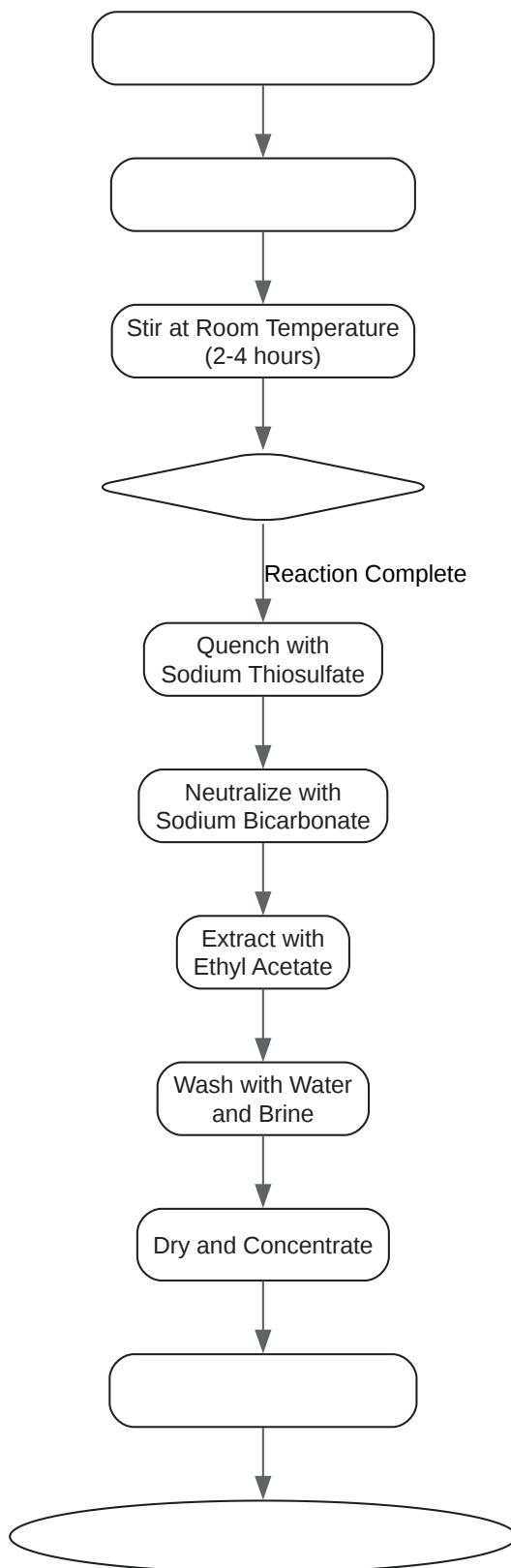
## Data Presentation

Parameter	Value
Starting Material	3-Methylpyridin-2-ol
Molecular Weight ( g/mol )	109.13
Brominating Agent	N-Bromosuccinimide (NBS)
Molecular Weight ( g/mol )	177.98
Product	5-Bromo-3-methylpyridin-2-ol
Molecular Formula	C <sub>6</sub> H <sub>6</sub> BrNO
Molecular Weight ( g/mol )	188.02
Reaction Conditions	
Solvent	Glacial Acetic Acid
Temperature	Room Temperature (20-25°C)
Reaction Time	2-4 hours
Yield and Purity	
Theoretical Yield (g)	(Based on starting material amount)
Actual Yield (g)	To be determined experimentally
Percent Yield (%)	Typically 75-85%
Appearance	Off-white to pale yellow solid
Purity (by NMR/LC-MS)	>95% after purification

Note: The presented yield and purity are typical for this type of reaction and should be considered as representative values. Actual results may vary.

## Logical Workflow

The following diagram illustrates the key steps in the synthesis and purification of **5-Bromo-3-methylpyridin-2-ol**.

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Caption: Experimental workflow for the synthesis of **5-Bromo-3-methylpyridin-2-ol**.

## Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
- N-Bromosuccinimide is a lachrymator and should be handled with care.
- Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
- Handle all chemicals and solvents in accordance with standard laboratory safety procedures.
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